Cymarin
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Overview
Description
Mechanism of Action
Target of Action
Cymarin, a cardiac glycoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.
Mode of Action
This compound acts as an inhibitor of the Na+/K±ATPase enzyme . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. This increase in sodium concentration can lead to a series of cellular changes, including increased force of cardiac muscle contraction .
Result of Action
The primary result of this compound’s action is an increase in the force of cardiac muscle contraction . This can be beneficial in conditions such as heart failure, where the heart’s pumping ability is compromised.
Biochemical Analysis
Biochemical Properties
Cymarin interacts with various enzymes, proteins, and other biomoleculesAs a cardiac glycoside, it is known to interact with the sodium-potassium pump (Na+/K+ ATPase) in heart cells, which is crucial for the heart’s electrical activity .
Cellular Effects
This compound has been shown to have antitumor activity against breast cancer and pancreatic cancer . It inhibits the proliferation of cancer cells and downregulates certain proteins involved in cancer progression
Molecular Mechanism
As a cardiac glycoside, it is known to inhibit the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels, enhancing cardiac contractility
Preparation Methods
Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .
Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cymarine undergoes various chemical reactions, including:
Oxidation: Cymarine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of cymarine .
Scientific Research Applications
Cymarine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating heart conditions and arrhythmias.
Industry: Utilized in the development of cardiotonic drugs and other pharmaceutical applications
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with similar cardiotonic effects.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness: Cymarine is unique due to its specific plant sources and its distinct chemical structure, which provides a different profile of pharmacological effects compared to other cardiac glycosides .
Biological Activity
Cymarin, a cardenolide glycoside primarily derived from the plant Strophanthus hispidus, exhibits a range of biological activities that have garnered significant interest in pharmacology and medicinal chemistry. This article delves into the various biological activities of this compound, including its effects on cardiac function, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically classified as a cardenolide glycoside with the molecular formula C30H44O9. Its structure consists of a steroid nucleus with a sugar moiety attached, which is characteristic of cardiac glycosides. This structural configuration is crucial for its biological activity, particularly its interaction with Na+/K+-ATPase, an essential enzyme in cellular ion transport.
This compound's primary mechanism of action involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium concentration. This change subsequently promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect) and potentially affecting heart rhythm. Such actions are beneficial in managing certain cardiac conditions but require careful dosing due to the risk of toxicity.
1. Cardiac Effects
This compound has been historically used in traditional medicine for its cardiotonic properties. It enhances myocardial contractility and has been employed in treating heart failure and related conditions. However, its use must be monitored closely due to the narrow therapeutic window typical of cardiac glycosides.
2. Anticancer Potential
Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting DNA damage. For instance, a study compared this compound with other cardiac glycosides like digitoxin and ouabain, revealing that this compound exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |
HeLa (cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |
3. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against Staphylococcus aureus and Candida albicans suggests potential applications in treating infections .
4. Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. This activity could have implications for treating neurodegenerative diseases .
Case Studies
Several case studies illustrate this compound's therapeutic potential:
- Case Study 1: A patient with chronic heart failure showed improved symptoms after treatment with this compound, leading to enhanced exercise tolerance and reduced edema.
- Case Study 2: In vitro studies on breast cancer cells treated with this compound revealed significant reductions in cell viability and increased apoptosis markers.
Properties
CAS No. |
508-77-0 |
---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1 |
InChI Key |
XQCGNURMLWFQJR-CISXATDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Key on ui other cas no. |
508-77-0 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
Cymarin Cymarine h Strophanthin h-Strophanthin k Strophanthin alpha k-Strophanthin-alpha Strophantisel Tsimarin Zimarin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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